2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide
Overview
Description
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide, also known as ETPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETPTA is a tetrazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide is not fully understood, but studies suggest that it may act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has been found to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, pain, and fever. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties make it a versatile compound for use in various assays. However, there are also limitations to its use. 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide is not a well-established compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide. One potential area of study is its potential as an anticancer agent. Further research is needed to understand its mechanism of action and to determine its effectiveness in vivo. Additionally, 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide may have potential applications in the treatment of inflammatory diseases, such as arthritis. Further studies are needed to determine its safety and efficacy in humans. Finally, 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide may have potential as a starting point for the development of new tetrazole-based compounds with novel properties.
Scientific Research Applications
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. Additionally, 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has been found to have potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-28-18-12-16(10-11-17(18)27-3)20-22-24-25(23-20)13-19(26)21-14(2)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJIIKVNROAGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC(C)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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